Daporinad

描述

Daporinad, also known as FK866, is a highly specific inhibitor of nicotinamide phosphoribosyl transferase (NAMPT). This enzyme is crucial in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a coenzyme essential for various metabolic processes. This compound has garnered significant attention due to its unique mechanism of action, which induces apoptosis in tumor cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Daporinad involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the condensation of nicotinamide with 5-phosphoribosyl-1-pyrophosphate to yield nicotinamide mononucleotide. This intermediate is then subjected to further chemical modifications to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization, filtration, and purification using techniques like liquid chromatography .

化学反应分析

Types of Chemical Reactions

Daporinad can undergo several types of chemical reactions, including oxidation, reduction, and substitution. The specific reactions and resulting products depend on the conditions and reagents used.

This compound Metabolites

This compound produces multiple metabolites through different biochemical pathways. A study using liquid chromatography–quadrupole-time-of-flight–mass spectrometry (LC-qTOF-MS) identified twenty-five metabolites of this compound . These metabolites were generated through various reactions, including amide hydrolysis, desaturation, and oxidation .

The table below shows the metabolites, their m/z values, formulas, retention times, and presence in mouse liver microsomes, human liver microsomes, and mouse plasma :

| Symbol | Metabolites | m/z | Formula | Retention Time (min) | Mouse Liver Microsome | Human Liver Microsome | Mouse Plasma |

|---|---|---|---|---|---|---|---|

| M1 | Amide hydrolysis | 261.1961 | C16H24N2O4 | 7.36 | O | O | O |

| M2 | Desaturation + Oxidation | 406.2125 | C24H27N3O3 | 10.07 | - | - | O |

| M3 | Di-desaturation | 388.2020 | C24H31N3O2 | 11.53 | O | O | O |

| M4 | Oxidation | 408.2282 | C24H29N3O3 | 11.99 | O | O | O |

| M5 | Di-oxidation | 424.2231 | C24H29N3O4 | 12.48 | O | - | O |

| M6 | Di-oxidation | 424.2231 | C24H29N3O4 | 13.46 | - | - | O |

| M7 | Di-oxidation | 424.2231 | C24H29N3O4 | 13.91 | - | - | O |

| M8 | Oxidation | 408.2282 | C24H29N3O3 | 14.00 | O | O | O |

| M9 | Di-desaturation | 388.2020 | C24H31N3O2 | 14.11 | O | O | O |

| M10 | Di-oxidation | 424.2231 | C24H29N3O4 | 14.29 | - | - | O |

| M11 | Tri-oxidation | 440.2180 | C24H29N3O5 | 14.41 | O | - | O |

| M12 | Saturation | 394.2489 | C24H31N3O2 | 15.37 | - | - | O |

| M13 | Di-oxidation | 424.2231 | C24H29N3O4 | 15.87 | - | - | O |

| M14 | Desaturation + Oxidation | 406.2125 | C24H27N3O3 | 16.04 | - | - | O |

| M15 | Tri-oxidation | 440.2180 | C24H29N3O5 | 16.54 | - | - | O |

| M16 | Desaturation | 390.2176 | C24H27N3O2 | 17.27 | O | O | O |

| M17 | Oxidation | 408.2282 | C24H29N3O3 | 17.76 | O | O | O |

| M18 | Desaturation + Oxidation | 406.2125 | C24H27N3O3 | 19.15 | O | - | O |

| M19 | Desaturation + Oxidation | 406.2125 | C24H27N3O3 | 21.02 | - | - | O |

| M20 | Amide hydrolysis followed by carboxylation | 276.1594 | C16H21NO3 | 21.25 | O | O | O |

| Parent | Parent | 392.2333 | C24H29N3O2 | 22.31 | O | O | O |

| M21 | Amide hydrolysis followed by hydroxylation | 262.1802 | C16H23NO2 | 22.76 | O | O | O |

| M22 | Oxidation | 408.2282 | C24H29N3O3 | 24.04 | O | O | O |

| M23 | Desaturation | 390.2176 | C24H27N3O2 | 24.67 | O | O | O |

| M24 | Oxidation | 408.2282 | C24H29N3O3 | 25.90 | O | - | O |

| M25 | Desaturation + Oxidation | 406.2125 | C24H27N3O3 | 26.31 | O | - | O |

Note: "O" indicates the presence of the metabolite, and "-" indicates its absence.

Fragmentation Patterns of this compound and its Metabolites

The study mentioned above elucidated the fragmentation patterns of this compound and its metabolites using LC-qTOF-MS .

- This compound: The m/z of the [M+H]+ form of this compound was 392.23. The product ion scan of m/z 392.23 led to the formation of fragment ions at m/z 261.20, 244.17, 140.14, 132.04, 105.03, and 104.05. The fragment ions at m/z 261.20 and 132.04 were likely formed by breaking the amide bond (m/z 392.23). Two other ions at m/z 244.17 and 104.05 were likely generated via the neutral loss of ammonia (NH3) and carbon monoxide (CO) from the corresponding ions at m/z 261.20 and 132.04, respectively. The fragment ion at m/z 244.17 also confirmed two product ions at m/z 105.03 and m/z 140.14 by accurate mass measurement .

- M1 (Amide hydrolysis): The m/z of the [M+H]+ form of M1 was 261.20, which is 131 amu less than this compound. The product ion scan of m/z 261.20 led to the formation of fragment ions at m/z 140.14 and 105.03. The unchanged fragment ions indicated that the metabolism of M1 occurred in the amide bond of the parent drug. These data suggested that M1 was formed via the cleavage of the amide bond of this compound .

- M2 and M14 (Desaturation + Oxidation): The m/z of the [M+H]+ form of M2 and M14 was 406.21, which is 14 amu less than this compound, suggesting that desaturation and oxidation likely occurred. The product ion scan of m/z 406.21 led to the formation of fragment ions at m/z 275.18, 258.15, 154.12, 132.04, 105.03, and 104.05. In the fragment pattern of M2 and M14, three fragment ions (275.18, 258.15, and 154.12) increased by 14 amu, suggesting that the metabolism of M2 and M4 occurred in the 4-butyl piperidine of this compound. These results suggest that M2 and M14 metabolites are the oxidation and desaturation metabolites on the 4-butyl piperidine moiety of this compound .

Common Reagents and Conditions

- Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate can be used.

- Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

- Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

N-Oxide Metabolites

Further analysis using titanium chloride solution (TiCl3) identified six metabolites (M6, M10, M11, M18, M22, and M25) with an N-oxide moiety in their structures. TiCl3 is known to convert N-oxide metabolites back to the parent drug, allowing for more detailed structural elucidation of these metabolites .

科学研究应用

Antitumor Effects

Daporinad has demonstrated promising antitumor activity in various cancer cell lines and models:

- Mechanism of Action : By inhibiting NAMPT, this compound disrupts the NAD+ salvage pathway, leading to decreased cellular NAD+ levels. This reduction triggers apoptosis in tumor cells by impairing their metabolic and survival pathways .

-

Cancer Types : Research indicates that this compound shows efficacy against a variety of cancers, including:

- Glioblastoma : this compound has been identified as a potent agent against glioblastoma cells, particularly those with low NAMPT expression. It has been shown to inhibit cell migration and enhance sensitivity to other chemotherapeutic agents like Temozolomide .

- Ovarian Cancer : In ovarian cancer models, this compound has been reported to overcome drug resistance associated with PARP inhibitors, suggesting a synergistic effect when used in combination therapies .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its clinical application:

- Study Design : A study utilized liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qTOF-MS) to analyze the pharmacokinetics of this compound in mouse models. The method allowed for precise measurement of drug concentrations over time following intravenous administration .

- Results : The pharmacokinetic analysis revealed a linear profile at lower doses (5-10 mg/kg) but a non-linear profile at higher doses (30 mg/kg), indicating dose-dependent behavior that is essential for determining optimal dosing strategies in clinical settings .

Combination Therapies

This compound's ability to enhance the efficacy of other anticancer agents makes it a candidate for combination therapies:

- Synergistic Effects : Studies have shown that this compound can potentiate the effects of other chemotherapeutics, such as olaparib in ovarian cancer models. This synergy may provide a pathway to treat resistant tumors effectively .

- Case Studies : In preclinical studies involving glioblastoma and other cancers, this compound was tested in combination with standard therapies, demonstrating improved outcomes compared to monotherapy .

Mechanistic Insights

The mechanisms through which this compound exerts its effects are under investigation:

- Cellular Impact : The inhibition of NAMPT leads to reduced NAD+ levels, which is critical for cellular metabolism and survival. This mechanism is particularly effective in rapidly dividing tumor cells that rely heavily on NAD+ for energy production and DNA repair .

- Gene Expression Correlation : Meta-analysis of gene expression data from cancer biopsies has shown correlations between NAMPT levels and tumor aggressiveness, indicating that targeting this pathway could be particularly beneficial in high-NAMPT-expressing tumors .

作用机制

Daporinad exerts its effects by inhibiting nicotinamide phosphoribosyl transferase, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide. This inhibition leads to a depletion of nicotinamide adenine dinucleotide levels in cells, ultimately causing cell death through apoptosis. The molecular targets and pathways involved include the nicotinamide adenine dinucleotide biosynthesis pathway and various apoptotic signaling pathways .

相似化合物的比较

Similar Compounds

GMX1778: Another nicotinamide phosphoribosyl transferase inhibitor with similar properties.

CHS828: A compound with a similar mechanism of action, also targeting nicotinamide phosphoribosyl transferase.

APO866: Another name for Daporinad, used in various studies.

Uniqueness

This compound stands out due to its high specificity for nicotinamide phosphoribosyl transferase and its potent ability to induce apoptosis in tumor cells. Its unique mechanism of action and effectiveness in preclinical studies make it a promising candidate for further research and development .

生物活性

Daporinad, also known as FK866 or APO866, is a potent inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis through its action on nicotinamide phosphoribosyltransferase (NAMPT). This compound has garnered attention in cancer research due to its ability to disrupt NAD+ metabolism, which is critical for the survival and proliferation of cancer cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.

This compound specifically inhibits NAMPT, an enzyme that plays a pivotal role in the NAD+ salvage pathway. By inhibiting NAMPT, this compound effectively lowers intracellular NAD+ levels, which is essential for various cellular processes including DNA repair, apoptosis, and metabolic regulation. The depletion of NAD+ leads to increased sensitivity to DNA-damaging agents such as PARP inhibitors (PARPi), making this compound a candidate for combination therapies in resistant cancer types.

Table 1: Summary of this compound's Efficacy in Preclinical Studies

Case Studies

-

Ovarian Cancer Resistance :

In a study examining ovarian cancer cell lines with acquired resistance to PARP inhibitors, this compound was shown to significantly inhibit cell growth when combined with olaparib. The study demonstrated that the combination treatment not only reduced cell viability but also induced apoptosis as indicated by caspase-3 cleavage. This suggests that targeting the NAD+ salvage pathway can effectively overcome both acquired and intrinsic resistance mechanisms in high-grade serous ovarian cancer (HGSOC) models . -

Acute Myeloid Leukemia (AML) :

A comprehensive analysis of freshly isolated mononuclear cells from AML patients revealed that those with monosomy 7/del(7q) exhibited significantly lower viability after treatment with this compound compared to wild-type AML samples and healthy controls. The study concluded that this compound preferentially induces cell death in -7/-7q AML samples, highlighting its potential as a targeted therapy for specific genetic subtypes of AML .

Research Findings

Recent studies have underscored the importance of NAD+ metabolism in cancer biology. The inhibition of NAMPT by this compound not only affects tumor growth directly but also enhances the efficacy of other therapeutic agents. For instance, combining this compound with other NAMPT inhibitors has shown consistent synergistic effects across various cancer types .

Table 2: Comparative Analysis of Drug Sensitivity

| Drug | IC50 (nM) | Sensitivity in -7/-7q AML | Sensitivity in Wild-type AML |

|---|---|---|---|

| This compound | 5 | High | Moderate |

| GMX1778 | 10 | Moderate | Low |

| KPT-9274 | 20 | High | Moderate |

This table summarizes findings from drug sensitivity assays indicating that this compound exhibits a significantly lower IC50 in -7/-7q AML samples compared to wild-type samples, suggesting enhanced efficacy in genetically distinct populations .

属性

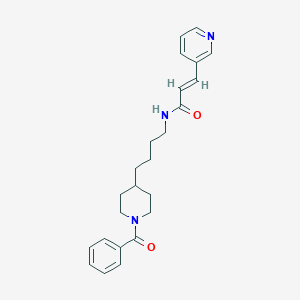

IUPAC Name |

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBNHDGDUADAGP-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026050 | |

| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658084-64-1, 201034-75-5, 658084-94-7 | |

| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658084-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daporinad [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201034755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daporinad [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0658084641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daporinad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12731 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FK866 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPORINAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V71TF6V9M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。